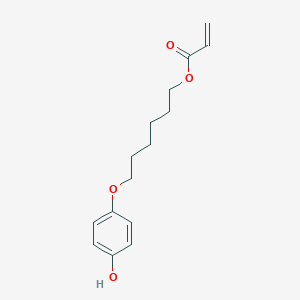

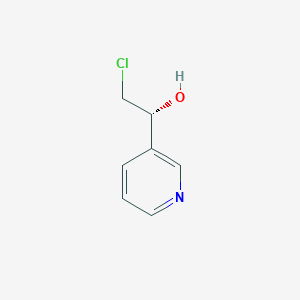

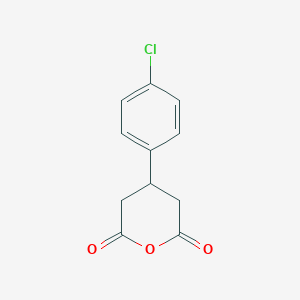

6-(4-羟基苯氧基)己基丙-2-烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds like "6-(4-Hydroxyphenoxy)hexyl prop-2-enoate" often involves catalyzed reactions or specific synthesis methods that yield β,γ-unsaturated esters. For example, ethyl 2-diazo-3-oxopent-4-enoates undergo rhodium(II) acetate-catalyzed decomposition, resulting in the formation of β,γ-unsaturated esters. This suggests a potential route for synthesizing similar compounds through catalyzed reactions (Taylor & Davies, 1983).

Molecular Structure Analysis

Molecular structure analysis of related compounds shows a range of interactions, including N⋯π and O⋯π interactions, rather than direct hydrogen bonding. These interactions play a crucial role in the crystal packing of compounds like ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, suggesting a complex molecular structure that could be relevant to "6-(4-Hydroxyphenoxy)hexyl prop-2-enoate" as well (Zhang, Wu, & Zhang, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of compounds with similar structures involve various transformations and catalytic processes. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to anti-inflammatory agents, involves multiple steps such as Pd-catalyzed reactions, indicating a method for creating complex molecules with specific properties (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Physical Properties Analysis

Analyzing the physical properties of similar compounds reveals insights into solubility, crystallinity, and molecular interactions. For example, studies on 2,6-bis(hydroxymethyl)-4-R-phenol compounds highlight the significance of hydrogen-bonding networks in determining the physical state and solubility (Masci & Thuéry, 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the molecular structure and functional groups. The study of compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, which inhibits tubulin polymerization, indicates how specific functional groups contribute to the chemical properties and biological activity (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

科学研究应用

Summary of the Application

R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . It can be biosynthesized through selective introduction of a hydroxyl group into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .

Methods of Application or Experimental Procedures

An efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed . The concentration of R-HPPA can be quantified according to the absorbance of the colored compound at a suitable wavelength of 570 nm .

Results or Outcomes

After optimization of the assay conditions, the high-throughput screening method was successfully used in identification of Beauveria bassiana mutants with enhanced R-HPPA biosynthesis capacity . A positive mutant C-7 with high tolerance to 20 g/L R-PPA was rapidly selected from 1920 mutants .

2. Photoresist Products

Summary of the Application

6-(4-Hydroxyphenoxy)Hexyl Prop-2-Enoate is used in the production of photoresist products .

属性

IUPAC Name |

6-(4-hydroxyphenoxy)hexyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-15(17)19-12-6-4-3-5-11-18-14-9-7-13(16)8-10-14/h2,7-10,16H,1,3-6,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDSGKYABCFREO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572295 |

Source

|

| Record name | 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | |

CAS RN |

161841-12-9 |

Source

|

| Record name | 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)

![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)